molecular formula C16H23N3O2 B13852306 tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate CAS No. 144035-35-8

tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate

Cat. No.: B13852306
CAS No.: 144035-35-8
M. Wt: 289.37 g/mol
InChI Key: MMTQRQIZWOMQMY-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate typically involves multiple steps. One common method starts with the protection of the amino group of the indole derivative using a tert-butyl carbamate protecting group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various reduced forms of the indole ring .

Scientific Research Applications

Tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate is unique due to the presence of both the indole ring and the aminomethyl group. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler carbamates .

Properties

CAS No.

144035-35-8

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate

InChI

InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)18-7-6-12-10-19-14-5-4-11(9-17)8-13(12)14/h4-5,8,10,19H,6-7,9,17H2,1-3H3,(H,18,20)

InChI Key

MMTQRQIZWOMQMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)CN

Origin of Product

United States

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